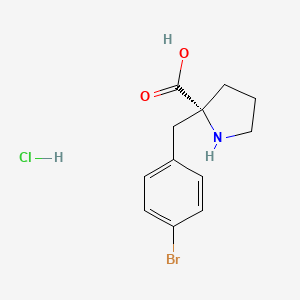

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 637020-91-8

Cat. No.: VC3782845

Molecular Formula: C12H15BrClNO2

Molecular Weight: 320.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637020-91-8 |

|---|---|

| Molecular Formula | C12H15BrClNO2 |

| Molecular Weight | 320.61 g/mol |

| IUPAC Name | (2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |

| Standard InChI Key | XQKUKSHCIVXCSU-UTONKHPSSA-N |

| Isomeric SMILES | C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl |

Introduction

Molecular Properties and Structural Characteristics

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a molecular weight of 320.61 g/mol and contains a pyrrolidine ring substituted with a 4-bromobenzyl group and a carboxylic acid functional group. The molecular formula is C₁₂H₁₅BrClNO₂, reflecting its composition of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms. The compound exists in the hydrochloride salt form, which enhances its stability and solubility in aqueous environments, making it suitable for various experimental applications.

The stereochemistry of this compound is particularly important, as it features an R-configuration at the C-2 position of the pyrrolidine ring. This specific stereochemical arrangement significantly influences its biological activity and molecular interactions. The presence of the bromine atom in the para position of the benzyl group enhances its reactivity and interaction capability with various biological targets, which is crucial for its pharmacological properties.

Comparative Structural Analysis

To better understand the unique properties of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, it is valuable to compare it with structurally related compounds. Several structural analogues differ in the positioning of the bromine atom or in their stereochemistry, leading to distinct biological activities.

This comparison highlights how subtle changes in structure, particularly in stereochemistry and substitution patterns, can potentially lead to significant differences in biological activity and application potential.

The synthesis of pyrrolidine-2-carboxylic acid derivatives, including (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, typically involves several sophisticated organic chemistry procedures. A patent application (WO 2012068234) referenced in source discloses methods for preparing similar compounds.

General Synthetic Approach

The general approach for synthesizing pyrrolidine-2-carboxylic acid derivatives begins with providing a compound with a structure of formula E, which contains a chiral center. The configuration of the carbon marked with an asterisk (*) may be R or S, or even a mixture of both stereoisomers .

A key challenge in the synthesis of these compounds is maintaining stereochemical integrity during chemical transformations. For instance, direct alkylation of certain precursors can lead to racemization when the carboxyl group at the 2-position is a single chiral center .

Stereoselective Synthesis

An innovative aspect of the synthesis method described in source is the catalytic hydrogenation of a double bond in a compound of formula E, which yields a cis isomer (compound of formula D) when the starting material is a single enantiomer. This represents an unexpected technical effect, as conventional wisdom suggests that catalytic hydrogenation of alkenes typically produces racemic mixtures .

The method offers several advantages, including:

-

Use of economical raw materials

-

Simplified operational procedures

-

Mild reaction conditions

Experimental data from various substrate combinations demonstrate high yields and excellent enantiomeric excess (ee) values, often exceeding 95%, indicating the method's efficiency and stereoselectivity .

Comparative Analysis with Structurally Related Compounds

Understanding the structural relationships between (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and similar compounds provides valuable context for its unique properties and potential applications.

Stereoisomeric Relationships

The specific stereochemistry of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride distinguishes it from its S-enantiomer, (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 637020-93-0) . Enantiomers often exhibit significantly different biological activities, receptor affinities, and metabolic profiles, despite having identical physical and chemical properties in achiral environments.

Positional Isomer Comparison

Another structurally related compound is (R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 637020-86-1), which differs only in the position of the bromine atom on the benzyl group (ortho instead of para position). Such positional isomers can display markedly different biological activities due to altered spatial arrangements and electronic distributions, which affect their interactions with biological targets.

Complex Structural Variants

The compound (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-21-5) represents a more complex structural variant with substitution at both the C-2 and C-4 positions of the pyrrolidine ring and specific stereochemistry at each position . This compound is also known as trans-4-(4-Bromobenzyl)-L-proline hydrochloride, highlighting its relationship to proline derivatives .

Research Applications and Future Directions

The unique structural and stereochemical properties of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride make it valuable for various research applications and suggest promising directions for future investigations.

Medicinal Chemistry Applications

As a lead compound in medicinal chemistry, (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride offers opportunities for developing new therapeutic agents with enhanced efficacy and selectivity. Its potential in neuropharmacology, particularly for conditions involving neurotransmitter imbalances, warrants further exploration through systematic structure-activity relationship studies.

Synthetic Methodology Development

The stereoselective synthesis methods described for pyrrolidine-2-carboxylic acid derivatives provide a foundation for developing more efficient and economical processes for producing (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds . Continued refinement of these methods could lead to improved synthetic routes with higher yields, greater stereoselectivity, and reduced environmental impact.

Structural Biology Studies

The specific stereochemistry and substitution pattern of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride make it useful for investigating structure-function relationships in biological systems. X-ray crystallography studies of this compound bound to target receptors or enzymes could provide valuable insights into the molecular basis of its biological activities and guide the rational design of more effective therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume